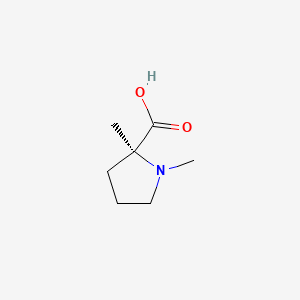

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid

Descripción general

Descripción

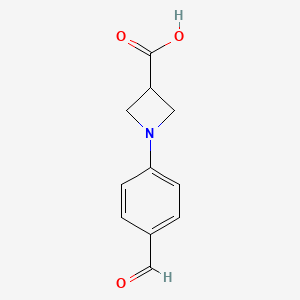

The description of a compound typically includes its molecular formula, structure, and other identifiers such as CAS number, InChI, and SMILES string . It may also include the compound’s natural occurrence or synthetic methods .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various types of reactions, catalysts, and conditions .Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR, and computational chemistry are often used .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It could involve studying its reactivity, what products are formed, and under what conditions .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Aplicaciones Científicas De Investigación

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, like (2S)-1,2-dimethylpyrrolidine-2-carboxylic acid, play a crucial role in biorenewable chemical production due to their flexibility and usage as precursors for various industrial chemicals. Their inhibitory effects on microbes such as Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields highlight the importance of understanding and mitigating such impacts. This understanding aids in metabolic engineering strategies to enhance microbial robustness for improved industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous streams using liquid-liquid extraction (LLX) techniques is critical for recovering these compounds for further industrial application. Recent advancements in solvents, including ionic liquids and organophosphorous extractants, have improved the efficiency and economic feasibility of this process. This progress is pivotal for the production of bio-based plastics and other value-added chemicals from carboxylic acids (Sprakel & Schuur, 2019).

Role in Coordination Chemistry

Carboxylic acids also play a significant role in coordination chemistry, where they act as ligands to form complex compounds with metals. These complexes have been studied for their potential in various applications, including catalysis, material science, and pharmaceuticals. The versatility of carboxylic acids in forming metal complexes opens avenues for new material development and understanding fundamental chemical processes (Boča, Jameson, & Linert, 2011).

Antimicrobial and Antioxidant Properties

Natural carboxylic acids derived from plants exhibit significant biological activities, including antimicrobial and antioxidant properties. Understanding the structure-related bioactivity of these compounds can lead to the development of new pharmaceuticals and nutraceuticals. Research in this area contributes to the discovery of compounds with enhanced biological activities for healthcare applications (Godlewska-Żyłkiewicz et al., 2020).

Biotechnological and Medicinal Applications

Carboxylic acids, including this compound, have significant potential in biotechnology and medicine. Their role in drug synthesis, especially from biomass-derived compounds like levulinic acid, highlights their importance in developing cost-effective and cleaner pharmaceutical production processes. The versatility of these acids in drug synthesis and modification opens new avenues for medicinal chemistry and drug development (Zhang et al., 2021).

Mecanismo De Acción

Target of Action

L-proline itself is known to act as a versatile organocatalyst in various chemical reactions

Mode of Action

L-proline is known to serve as an efficient organocatalyst in the covalent and noncovalent synchronous mode for the ambiphilic activation of various aryl, heteroaryl, and styryl methyl ketones, cyclic ketones, and 1,3-diketones . It’s possible that L-Proline, 1,2-dimethyl- may exhibit similar catalytic behaviors.

Biochemical Pathways

The metabolism of l-proline, a related compound, is emerging as a key pathway in the metabolic rewiring that sustains cancer cells proliferation, survival, and metastatic spread . It’s possible that L-Proline, 1,2-dimethyl- may influence similar pathways, but more research is needed to confirm this.

Pharmacokinetics

A study on a novel empagliflozin l-proline formulation, a cocrystal formulation of empagliflozin with co-former l-proline, showed that it was bioequivalent in south korea

Result of Action

L-proline has been found to be a versatile organocatalyst for the synthesis of new spirooxindole derivatives in good yields under mild reaction conditions . It’s possible that L-Proline, 1,2-dimethyl- may have similar effects, but more research is needed to confirm this.

Action Environment

L-proline has been found to be active, recoverable, and relatively inexpensive in [pyc 4] ntf 2 with respect to conventional solvents . It’s possible that L-Proline, 1,2-dimethyl- may have similar environmental influences, but more research is needed to confirm this.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

L-Proline, 1,2-dimethyl- plays a significant role in various biochemical reactions. It is involved in the synthesis of proteins, particularly collagen, which is rich in proline . It interacts with enzymes such as proline dehydrogenase (PRODH) and pyrroline-5-carboxylate reductase (PYCR), which are involved in proline metabolism . These interactions are crucial for maintaining the balance between proline synthesis and degradation, which is essential for cellular homeostasis .

Cellular Effects

L-Proline, 1,2-dimethyl- influences various cellular processes. It has been found to drive neural differentiation in mouse embryonic stem cells by activating signaling pathways such as mTOR and MAPK/ERK . It also impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, proline metabolism has been linked to the activation of oncogenes and tumor suppressors, influencing cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of action of L-Proline, 1,2-dimethyl- involves its interactions with biomolecules and its role in enzyme activation or inhibition. For instance, it acts as a substrate for the enzyme proline dehydrogenase, which catalyzes the conversion of proline to Δ1-pyrroline-5-carboxylate, a critical step in proline catabolism . This process can influence gene expression and cellular signaling pathways, contributing to various biological effects .

Temporal Effects in Laboratory Settings

The effects of L-Proline, 1,2-dimethyl- can change over time in laboratory settings. For instance, in the synthesis of new spirooxindole derivatives, L-Proline was found to be an effective catalyst, yielding good results under mild reaction conditions

Dosage Effects in Animal Models

The effects of L-Proline, 1,2-dimethyl- can vary with different dosages in animal models. For example, supplementing varying concentrations of proline to a proline-free diet in young pigs showed a dose-dependent improvement in daily growth rate and feed efficiency . The effects of high doses of L-Proline, 1,2-dimethyl-, particularly any potential toxic or adverse effects, need to be studied further.

Metabolic Pathways

L-Proline, 1,2-dimethyl- is involved in proline metabolism, a key pathway in the metabolic rewiring that sustains cancer cells’ proliferation, survival, and metastatic spread . This pathway involves enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, and it can impact metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of L-Proline, 1,2-dimethyl- within cells and tissues involve specific transporters. For instance, the L-proline transporter (PROT/SLC6A7) is associated with glutamatergic neurotransmission, where L-Proline modulates the NMDA receptor (NMDAR) function . This transporter controls the spatial and temporal distribution of L-Proline at glutamatergic synapses .

Subcellular Localization

Current predictive models like DeepLoc 2.0 can provide insights into the potential subcellular localization of proteins related to L-Proline, 1,2-dimethyl- . Experimental validation is required to confirm these predictions and understand the implications for the compound’s activity or function.

Propiedades

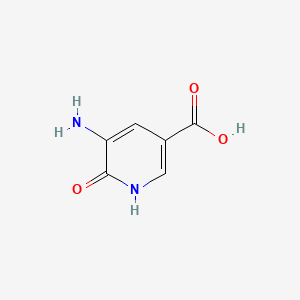

IUPAC Name |

(2S)-1,2-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(6(9)10)4-3-5-8(7)2/h3-5H2,1-2H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNGEDLBTNTBMD-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314472 | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1268519-85-2 | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.